molecular formula C11H16O3 B12623860 3-Ethyl-4-hydroxy-6-(2-methylpropyl)-2H-pyran-2-one CAS No. 919288-74-7

3-Ethyl-4-hydroxy-6-(2-methylpropyl)-2H-pyran-2-one

Cat. No.: B12623860
CAS No.: 919288-74-7
M. Wt: 196.24 g/mol
InChI Key: WJGBLVUCLRVMMC-UHFFFAOYSA-N
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Description

3-Ethyl-4-hydroxy-6-(2-methylpropyl)-2H-pyran-2-one: is a chemical compound belonging to the pyranone family. This compound is characterized by its unique structure, which includes a pyran ring with various substituents. It is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-4-hydroxy-6-(2-methylpropyl)-2H-pyran-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of ethyl acetoacetate with isobutyraldehyde in the presence of a base, followed by cyclization to form the pyranone ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-4-hydroxy-6-(2-methylpropyl)-2H-pyran-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The ethyl and isobutyl groups can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.

Major Products:

    Oxidation: Formation of 3-Ethyl-4-oxo-6-(2-methylpropyl)-2H-pyran-2-one.

    Reduction: Formation of 3-Ethyl-4-hydroxy-6-(2-methylpropyl)-2H-pyran-2-ol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: In chemistry, 3-Ethyl-4-hydroxy-6-(2-methylpropyl)-2H-pyran-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.

Biology: In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, antioxidant, or other bioactive properties, making it a candidate for drug development and other biomedical applications.

Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential. They may act as enzyme inhibitors, receptor modulators, or other pharmacologically active agents.

Industry: In the industrial sector, this compound is used in the formulation of flavors, fragrances, and other specialty chemicals. Its unique aroma and chemical properties make it valuable in the production of consumer products.

Mechanism of Action

The mechanism of action of 3-Ethyl-4-hydroxy-6-(2-methylpropyl)-2H-pyran-2-one depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors. The hydroxyl and carbonyl groups in its structure allow it to form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and function.

Comparison with Similar Compounds

    2-Ethyl-3-hydroxy-4H-pyran-4-one (Ethyl maltol): Known for its sweet aroma and used as a flavor enhancer.

    3,5-Dihydroxy-6-methyl-2,3-dihydro-4H-pyran-4-one: Exhibits similar chemical properties and is used in various applications.

Uniqueness: 3-Ethyl-4-hydroxy-6-(2-methylpropyl)-2H-pyran-2-one is unique due to its specific substituents, which impart distinct chemical and physical properties. Its structure allows for diverse chemical reactions and applications, making it a versatile compound in research and industry.

Properties

CAS No.

919288-74-7

Molecular Formula

C11H16O3

Molecular Weight

196.24 g/mol

IUPAC Name

3-ethyl-4-hydroxy-6-(2-methylpropyl)pyran-2-one

InChI

InChI=1S/C11H16O3/c1-4-9-10(12)6-8(5-7(2)3)14-11(9)13/h6-7,12H,4-5H2,1-3H3

InChI Key

WJGBLVUCLRVMMC-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(OC1=O)CC(C)C)O

Origin of Product

United States

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